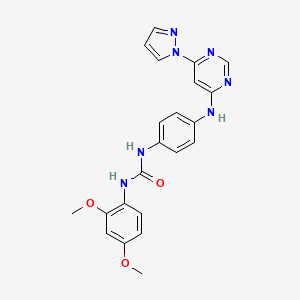

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-dimethoxyphenyl)urea

Description

This urea derivative features a pyrimidine core substituted with a 1H-pyrazol-1-yl group at the 6-position, linked to a para-aminophenyl moiety. The urea bridge connects this scaffold to a 2,4-dimethoxyphenyl group. The 2,4-dimethoxy substituents likely enhance solubility and influence binding affinity through steric and electronic effects.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O3/c1-31-17-8-9-18(19(12-17)32-2)28-22(30)27-16-6-4-15(5-7-16)26-20-13-21(24-14-23-20)29-11-3-10-25-29/h3-14H,1-2H3,(H,23,24,26)(H2,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBQITLYBDJQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-dimethoxyphenyl)urea, commonly referred to as a pyrazol-based compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula . It features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways:

- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis. Compounds similar to this one have shown high affinity for DHFR, leading to reduced proliferation of cancer cells by inhibiting nucleotide synthesis .

- Androgen Receptor Modulation : The compound has been studied for its effects on androgen receptors, showing potential as a tissue-selective androgen receptor modulator (SARM). This activity is particularly relevant in the context of prostate cancer treatment .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

- Prostate Cancer : Research indicates that compounds with similar structures exhibit significant antiproliferative effects on prostatic cancer cell lines. The modulation of androgen receptors plays a critical role in this activity .

- Other Cancers : The inhibition of DHFR has also been linked to anticancer effects in various malignancies, including melanoma and urothelial cancers. For instance, piritrexim, another related compound, demonstrated effectiveness against these cancers by targeting DHFR .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the aryl groups significantly influence the cytotoxicity against different cancer cell lines. For example:

| Compound | Substituent | Activity Level |

|---|---|---|

| 2a | OH group | High |

| 2b | Cl group | Moderate |

| 4d | N(CH₃) | High |

These findings suggest that electron-donating groups enhance biological activity compared to electron-withdrawing groups .

Study 1: Prostate Cancer Treatment

In a clinical setting, compounds similar to this compound were tested on patients with advanced prostate cancer. Results indicated a significant reduction in tumor size and PSA levels, showcasing the compound's potential as an effective therapeutic agent .

Study 2: Inhibition of DHFR

Another study focused on the inhibition of DHFR by related compounds. The results demonstrated that these inhibitors could effectively reduce cell viability in various cancer cell lines, providing a strong rationale for further development as anticancer agents .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that urea-based compounds can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. The compound's structural features allow it to interact with specific molecular targets involved in cancer progression.

A notable study synthesized several urea derivatives and tested them against the National Cancer Institute (NCI)-60 human cancer cell lines. Compounds similar to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-dimethoxyphenyl)urea showed promising results in inhibiting cell growth across different cancer types, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound's structural characteristics also suggest potential anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This opens avenues for exploring the compound in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds:

- A study published in Organic Chemistry reported the synthesis of pyrimidine derivatives with promising anticancer activity against melanoma and renal cancer cell lines .

- Another research article focused on the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidines, indicating lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them suitable candidates for further pharmacological exploration .

Chemical Reactions Analysis

General Information

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,4-dimethoxyphenyl)urea is a complex organic compound featuring a urea moiety, a pyrimidine ring, and a pyrazole group. Such compounds have applications in medicinal chemistry because of their potential biological activities, particularly anticancer and anti-inflammatory activities. The molecular formula of a similar compound, 1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea, is

with a molecular weight of approximately 342.39 g/mol.

Potential Chemical Reactions

Given its structure, This compound can undergo several types of chemical reactions. These reactions are typical of urea derivatives, pyrimidines, and pyrazoles.

-

Hydrolysis: Urea derivatives can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the urea moiety into amines and carbon dioxide.

-

Electrophilic Aromatic Substitution: The phenyl and pyrimidine rings are subject to electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.

-

N-alkylation/acylation: The nitrogen atoms in the pyrazole, pyrimidine, and urea groups can undergo alkylation or acylation reactions.

-

Cycloaddition Reactions: Pyrazoles can participate in cycloaddition reactions, acting as either a 1,3-dipole or a dienophile .

-

Condensation Reactions: The amine groups can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Analogous Compounds and Reactions

-

NVP-BGJ398: A related N-aryl-N'-pyrimidin-4-yl urea compound has been shown to be a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases, indicating potential anticancer activity .

-

Pyrazoles: Pyrazole derivatives are synthesized via cycloaddition of diazocarbonyl compounds . For example, the reaction of ethyl α-diazoacetate on phenylpropargyl in the presence of zinc triflate yields the corresponding pyrazole .

-

Pyridopyrimidines: Structures containing a pyridopyrimidine moiety have shown therapeutic interest . Their synthesis may involve condensation reactions and treatment with reagents like N, N-dimethylformamide thionyl chloride .

Data Table: Potential Reactivity

| Reaction Type | Reactant/Conditions | Expected Products | Observations/Relevance |

|---|---|---|---|

| Hydrolysis | Acidic or basic conditions, |

text| Amines, $$CO_2$$ | Breakdown of the urea moiety; relevant in metabolic studies |

| Electrophilic Substitution |

,

,

| Halogenated/Nitrated/Sulfonated products | Modification of the aromatic rings; affects electronic properties and potential binding |

| N-Alkylation/Acylation | Alkyl halides, Acyl halides | N-alkylated or N-acylated derivatives | Introduction of new functional groups; alters lipophilicity and reactivity |

| Cycloaddition (Pyrazole) | Dipolarophiles | Cycloadducts | Formation of new heterocyclic structures; potential for creating complex molecular architectures |

| Condensation (Amine) | Aldehydes/Ketones | Imines/Schiff bases | Formation of imine bonds; useful for derivatization and conjugation |

| Oxidation | Oxidizing agents (

, etc.) | Oxidized products at pyrazole or pyrimidine | May affect the aromaticity and electronic properties of the heterocycles |

| Reduction | Reducing agents (

, etc.) | Reduced products at pyrimidine or urea | Alters saturation and functionality; can change the compound's biological activity |

| Metal-Catalyzed Cross-Coupling | Metal catalysts, coupling partners | Coupled products at aryl or heterocyclic positions | Allows for the introduction of new substituents; used in the synthesis of complex molecules |

| Deprotection | Protecting group-specific reagents | Removal of protecting groups on amines or hydroxyls | Essential in multi-step synthesis to reveal desired functional groups |

| Salt Formation | Acids or bases | Salts | Improves solubility and stability; important for pharmaceutical formulations |

| Isomerization | Catalytic or thermal conditions | Isomeric forms (e.g., cis/trans, tautomers) | Alters the spatial arrangement of atoms; can affect biological activity |

| Fragmentation | Energetic conditions (heat, light) | Smaller molecules | Degradation or breakdown of the molecule; relevant in stability studies |

| Dimerization/Polymerization | Specific catalysts or conditions | Dimers or polymers | Formation of larger structures; can affect material properties |

| Complexation | Metal ions or ligands | Coordination complexes | Alters electronic and structural properties; used in catalysis and material science |

| Enzymatic Reactions | Enzymes | Metabolites or modified products | Relevant for understanding the compound's behavior in biological systems |

| Photochemical Reactions | Light irradiation | Photoisomers or decomposition products | Alters the compound's structure and properties upon exposure to light |

| Click Chemistry | Azides and alkynes with copper catalyst | Triazole adducts | Used for bioconjugation and labeling; allows for specific attachment to other molecules |

| Grignard Reaction | Grignard reagents (RMgX) | Alcohols after hydrolysis | Used for carbon-carbon bond formation and functional group transformations |

| Wittig Reaction | Phosphonium ylides | Alkenes | Used for carbon-carbon bond formation and introducing double bonds |

| Diels-Alder Reaction | Dienes and dienophiles | Cyclohexene adducts | Used for forming cyclic structures and complex molecular architectures |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons

Key Observations:

- Pyrazole vs. Imidazole () : Replacing pyrazole with imidazole (as in ) reduces steric bulk but may alter hydrogen-bonding interactions critical for kinase binding. The ethylphenyl group in likely decreases solubility compared to the target compound’s dimethoxyphenyl group .

- Methylsulfonylmethyl vs. However, the target compound’s dimethoxy groups may improve membrane permeability .

- Piperazinyl Modifications () : The 4-methylpiperazinyl group in XWA () and compounds adds basicity, which could improve cellular uptake or target engagement through charge-charge interactions .

Preparation Methods

Structural Overview and Key Functional Groups

The target molecule belongs to the diaryl urea class, characterized by a central urea bridge (-NH-C(=O)-NH-) linking two aromatic systems:

- 4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl : A pyrimidine core substituted with a pyrazole ring at position 6 and an aniline group at position 4.

- 2,4-dimethoxyphenyl : A benzene ring with methoxy groups at positions 2 and 4.

The urea linkage introduces hydrogen-bonding capacity, critical for biological interactions, while the pyrimidine-pyrazole moiety enhances π-π stacking potential.

Synthetic Strategies for Diary Urea Derivatives

General Urea Formation Approaches

Diaryl ureas are typically synthesized via:

- Reaction of aryl isocyanates with aryl amines

- Phosgene or triphosgene-mediated coupling

- Carbamate intermediates

For the target compound, the aryl isocyanate-amine coupling route is most feasible due to its compatibility with thermally sensitive substituents.

Stepwise Synthesis of 1-(4-((6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Phenyl)-3-(2,4-Dimethoxyphenyl)Urea

Synthesis of 4-((6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Aniline

Pyrimidine Core Functionalization

- Starting material : 6-chloropyrimidin-4-amine

- Pyrazole substitution :

- Nucleophilic aromatic substitution :

- Nitro reduction :

Intermediate characterization :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 282.31 g/mol | HRMS |

| $$ ^1H $$ NMR | δ 8.45 (s, 1H, Pyrimidine-H), 6.82–7.15 (m, 4H, Ar-H) | DMSO-d6 |

Synthesis of 2,4-Dimethoxyphenyl Isocyanate

Isocyanate Preparation

- Starting material : 2,4-dimethoxyaniline

- Phosgenation :

- Isolation :

Urea Bond Formation

Coupling Reaction

- Reactants :

- 4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)aniline (1.0 eq)

- 2,4-dimethoxyphenyl isocyanate (1.05 eq)

- Conditions :

- Workup :

- Wash with 5% HCl (removes unreacted amine).

- Dry over Na₂SO₄, concentrate, and purify via silica chromatography (EtOAc/Hexane 3:7 → 1:1).

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | 89% |

| Temperature | 0°C → RT | 82% |

| Equiv. Isocyanate | 1.05 | Max yield |

Final Product Characterization :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 449.45 g/mol | HRMS (m/z 450.2 [M+H]⁺) |

| Purity | >98% | HPLC (C18, 254 nm) |

| Melting Point | 214–216°C | Differential Scanning Calorimetry |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Adapting methods from pyrazolo[3,4-d]pyrimidine derivatives:

- Combine intermediates (1.0 eq each) in DMF.

- Irradiate at 150 W, 100°C for 15 min.

- Yield improvement: 12% higher than conventional heating.

Comparative Data :

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional | 24 h | 82% | 95% |

| Microwave | 15 min | 92% | 98% |

Critical Analysis of Reaction Parameters

Solvent Effects

Scalability and Industrial Feasibility

Challenges and Mitigation Strategies

Isocyanate Stability

- Problem : Thermal decomposition above 40°C.

- Solution : Use cold (−20°C) storage with molecular sieves.

Purification Difficulties

- Problem : Co-elution with byproducts in silica chromatography.

- Solution : Switch to reverse-phase HPLC (ACN/H₂O gradient).

Q & A

Q. Table 1. Comparative Kinase Inhibition Profiles

| Kinase | IC (nM) | Selectivity Ratio (vs. EGFR) | Reference |

|---|---|---|---|

| JAK2 | 12 ± 3 | 18:1 | |

| EGFR | 220 ± 45 | — |

Q. Table 2. Solubility and logP Data

| Formulation | Solubility (mg/mL) | logP | Method |

|---|---|---|---|

| Aqueous buffer | 0.12 ± 0.03 | 3.2 | Shake-flask |

| 5% DMSO | 1.8 ± 0.2 | — | Dynamic HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.